molecular formula C22H18N6O2 B3018504 N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1251602-37-5

N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B3018504
CAS No.: 1251602-37-5
M. Wt: 398.426
InChI Key: NMXLMYJKEJDBEV-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide: is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its intricate structure, which includes a triazole ring fused to a pyridazine ring, and various functional groups such as a cyano group and a dimethylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with diketones, followed by the introduction of the cyano and dimethylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and cost-effectiveness of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the aromatic rings.

Scientific Research Applications

N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide can be compared with other similar compounds, such as:

    Triazolopyridazines: These compounds share the triazolopyridazine core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Cyano-substituted compounds: Compounds with cyano groups often exhibit similar reactivity and can be used in similar applications.

    Dimethylphenyl derivatives: These compounds have similar aromatic substituents, which can influence their chemical behavior and biological activity.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2/c1-14-3-6-17(11-15(14)2)19-9-10-20-26-27(22(30)28(20)25-19)13-21(29)24-18-7-4-16(12-23)5-8-18/h3-11H,13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXLMYJKEJDBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C#N)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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